2-Chloro-4-sulfamoylbenzoic acid
Overview
Description
2-Chloro-4-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H6ClNO4S. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and a sulfamoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-sulfamoylbenzoic acid is the M1 subunit of human ribonucleotide reductase (hRRM1) . This enzyme plays a crucial role in the reduction of ribonucleotides to 2’-deoxyribonucleotides, a rate-limiting step in the de novo synthesis of deoxynucleotide triphosphates (dNTPs), which are vital for DNA replication and repair .
Mode of Action
This compound interacts with its target, hRRM1, by forming strong hydrogen bonds with known substrate-binding residues such as Ser202 and Thr607 in the catalytic site . This interaction inhibits the activity of hRRM1, thereby disrupting the production of dNTPs and affecting DNA synthesis .
Biochemical Pathways
The inhibition of hRRM1 by this compound affects the biochemical pathway responsible for the conversion of ribonucleotides to 2’-deoxyribonucleotides . This disruption in the pathway leads to a decrease in the production of dNTPs, which are essential for DNA replication and repair .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA synthesis. By inhibiting hRRM1 and reducing the production of dNTPs, the compound can potentially halt the replication and repair of DNA . This mechanism of action suggests potential applications in cancer chemotherapy, where the inhibition of DNA synthesis can prevent the proliferation of cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH and temperature could potentially impact the compound’s stability and interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-sulfamoylbenzoic acid typically involves the chlorination of 4-sulfamoylbenzoic acid. One common method includes the reaction of 4-sulfamoylbenzoic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfamoyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfamoyl group.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzoic acid derivative with boronic acids.
Scientific Research Applications
2-Chloro-4-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions. Its derivatives are often explored for their biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic Acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-5-sulfamoylbenzoic Acid: Similar structure but with the sulfamoyl group in a different position, leading to different reactivity and biological activity.
2-Chloro-4-fluoro-5-sulfamoylbenzoic Acid: Contains an additional fluorine atom, which can alter its chemical and biological properties.
Uniqueness
2-Chloro-4-sulfamoylbenzoic acid is unique due to the specific positioning of the chlorine and sulfamoyl groups on the benzene ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-4-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOXWQNWRLQUBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50514662 | |
Record name | 2-Chloro-4-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53250-84-3 | |
Record name | 4-(Aminosulfonyl)-2-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53250-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-sulfamoylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50514662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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